N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with 3,4-dimethoxyphenyl and 4-fluorophenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves the use of a coupling reaction, such as Suzuki or Heck coupling, to attach the 3,4-dimethoxyphenyl moiety to the core structure.
Addition of the 4-fluorophenyl group: Similar to the previous step, this can be accomplished using coupling reactions or nucleophilic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenyl)-4-fluorobenzamide: This compound shares similar functional groups but differs in its core structure.
4-(2-Fluorophenyl)-N~6~-(2-methoxyethyl)-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: This compound has a similar pyrazolo[3,4-d]pyrimidine core but different substituents.
The uniqueness of N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16FN5O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16FN5O2/c1-26-16-8-5-13(9-17(16)27-2)24-18-15-10-23-25(19(15)22-11-21-18)14-6-3-12(20)4-7-14/h3-11H,1-2H3,(H,21,22,24) |
InChI Key |
YQVUEOIHFTYHPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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